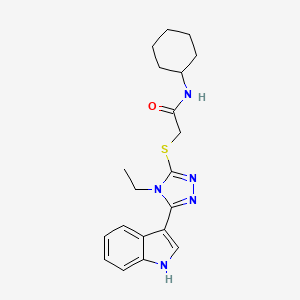![molecular formula C8H6IN3O2 B2547242 Methyl-5-Iod-7H-pyrrolo[2,3-d]pyrimidin-2-carboxylat CAS No. 2377036-04-7](/img/structure/B2547242.png)
Methyl-5-Iod-7H-pyrrolo[2,3-d]pyrimidin-2-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate” is a chemical compound with the empirical formula C6H4IN3 . It is related to 4-Chloro-5-iodo-7H-pyrrol [2,3-d]pyrimidine, which is a white solid .
Molecular Structure Analysis
The molecular weight of “Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate” is 245.02 . The SMILES string representation of the molecule is Ic1c[nH]c2ncncc12 .Wissenschaftliche Forschungsanwendungen
Multi-Targeted-Kinase-Inhibitoren und Apoptose-Induktoren
“Methyl-5-Iod-7H-pyrrolo[2,3-d]pyrimidin-2-carboxylat” Derivate haben sich als potenzielle Multi-Targeted-Kinase-Inhibitoren und Apoptose-Induktoren erwiesen . Insbesondere hat Verbindung 5k vielversprechende zytotoxische Wirkungen gegen vier verschiedene Krebszelllinien gezeigt, mit IC50-Werten im Bereich von 29 bis 59 µM . Es hat eine signifikante Aktivität gegen EGFR, Her2, VEGFR2 und CDK2 Enzyme, mit IC50-Werten im Bereich von 40 bis 204 nM .
Induktion von Zellzyklusarrest und Apoptose
Mechanistische Untersuchungen von Verbindung 5k zeigten ihre Fähigkeit, in HepG2-Zellen einen Zellzyklusarrest und Apoptose zu induzieren . Dies ging mit einem deutlichen Anstieg der proapoptotischen Proteine Caspase-3 und Bax sowie einer Herunterregulierung der Bcl-2-Aktivität einher .
Synthesemethoden
Neuere Methoden zur Synthese von Pyrrolo[2,3-d]pyrimidinen, einschließlich “this compound”, wurden zusammengefasst . Die Methoden werden als Cu-katalysierte Reaktionen, Mikrowellen-gestützte Reaktionen, Pyrrol-basierte Reaktionen, Fischer-Indol-Typ-Synthese und Aldehyd-basierte Reaktionen klassiert .
Hemmung des Phosphorylierungsgrades von SLP76
“this compound” Derivate haben sich als potente Hemmstoffe des Phosphorylierungsgrades von SLP76, einem Substrat von HPK1, erwiesen . Dies liefert neue Hinweise für die weitere Optimierung und Entwicklung, um HPK1-Inhibitoren mit verbesserter Wirksamkeit und pharmazeutischen Eigenschaften für die Krebsimmuntherapie zu erzeugen .
Hemmung der Stickstoffoxidproduktion
“this compound” Derivate wurden als neuartige Inhibitoren der Stickstoffoxidproduktion entwickelt . Die meisten Zellen waren auch bei der hohen Konzentration von 60 µM in beiden Situationen mit und ohne LPS-Stimulation lebensfähig, was darauf hindeutet, dass diese Verbindungen die Zellproliferation nicht beeinträchtigten und ihre Hemmung der NO-Produktion nicht mit der Zelllebensfähigkeit zusammenhing .
Wirkmechanismus
Target of Action
The primary targets of Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate are currently unknown
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
It is likely that the compound influences multiple pathways, leading to downstream effects that contribute to its overall activity .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The compound’s effects would be determined by its interactions with its targets and the subsequent changes in cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate . Factors such as temperature, pH, and the presence of other molecules can impact how the compound interacts with its targets and exerts its effects .
Biochemische Analyse
Biochemical Properties
Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. This interaction can lead to the modulation of kinase activity, affecting various signaling pathways within the cell. Additionally, this compound can bind to nucleic acids, influencing processes such as DNA replication and transcription .
Cellular Effects
The effects of Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By modulating the activity of kinases and other signaling molecules, this compound can alter gene expression and cellular metabolism. For instance, it can induce cell cycle arrest and promote apoptosis in cancer cells, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity. This inhibition can lead to the downregulation of specific signaling pathways, resulting in altered cellular responses. Additionally, this compound can interact with transcription factors, affecting gene expression and leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate vary with different dosages in animal models. At lower doses, the compound can modulate cellular signaling pathways without causing significant toxicity. At higher doses, it can induce toxic effects, including damage to vital organs and disruption of normal physiological processes. These findings highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and altering the levels of key metabolites within the cell .
Transport and Distribution
Within cells and tissues, Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues. The distribution of this compound can significantly impact its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications. Its localization within these compartments can influence its interactions with other biomolecules and determine its overall biological effects .
Eigenschaften
IUPAC Name |
methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN3O2/c1-14-8(13)7-10-2-4-5(9)3-11-6(4)12-7/h2-3H,1H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRLDMQXVITESA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C(=CNC2=N1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-phenylethan-1-one](/img/structure/B2547160.png)
![N-(4-fluorobenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2547161.png)
![7-Hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-8-methylchromen-2-one](/img/structure/B2547164.png)
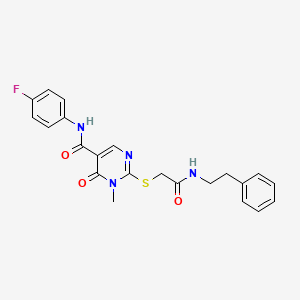
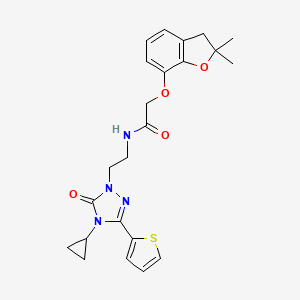
methanone](/img/structure/B2547169.png)

![N-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2547172.png)
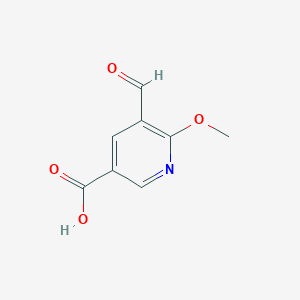
![2-[(3-amino-1H-isoindol-2-ium-2-yl)methyl]benzonitrile;bromide](/img/structure/B2547176.png)
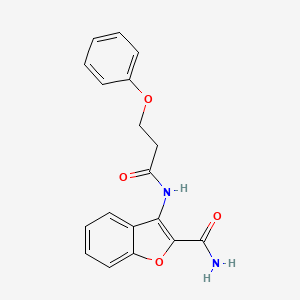
![N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B2547179.png)
![N-(3,4-dimethylphenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2547181.png)
